molecular formula C22H32N2O6 B1380136 Tert-butyl 7-benzyl-1,7-diazaspiro[4.5]decane-1-carboxylate oxalate CAS No. 1415560-12-1

Tert-butyl 7-benzyl-1,7-diazaspiro[4.5]decane-1-carboxylate oxalate

Cat. No.: B1380136
CAS No.: 1415560-12-1
M. Wt: 420.5 g/mol
InChI Key: NMAYXQGLBMIQJJ-UHFFFAOYSA-N
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Description

Tert-butyl 7-benzyl-1,7-diazaspiro[4.5]decane-1-carboxylate oxalate is a complex organic compound . It exhibits perplexing properties, allowing for diverse applications in various fields. Its burstiness in reactions adds complexity, making it ideal for investigating new possibilities.


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 420.51 . It is a solid at room temperature and should be stored in a refrigerator .

Scientific Research Applications

Supramolecular Chemistry

Research on cyclohexane-5-spirohydantoin derivatives, which are structurally similar to the specified compound, has provided insights into their supramolecular arrangements. These compounds exhibit unique crystal structures that do not contain solvent molecules, highlighting the influence of substituents on the cyclohexane ring in supramolecular arrangements. Two types of structures, defined by the interactions between hydantoin rings, were observed - Type I formed by dimers and Type II by ribbons (Graus et al., 2010).

NMR Spectroscopy in Stereochemistry

The relative configuration of diazaspirodecanes has been analyzed using 13C, 15N, and 17O NMR spectroscopy. This study provided valuable data for understanding the stereochemistry of compounds with similar frameworks, offering insights into their conformational preferences (Guerrero-Alvarez et al., 2004).

Constrained Peptidomimetics Synthesis

Spirolactams, as conformationally restricted pseudopeptides, have been synthesized, serving as surrogates for Pro-Leu and Gly-Leu dipeptides in peptide synthesis. These compounds, including derivatives of 1,7-diazaspiro[4.5]decanes, have shown potential as gamma-turn and distorted type II beta-turn mimetics, important for developing new therapeutic agents (Fernandez et al., 2002).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. The mechanism of action can depend on the specific application of the compound .

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .

Properties

IUPAC Name

tert-butyl 9-benzyl-1,9-diazaspiro[4.5]decane-1-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2.C2H2O4/c1-19(2,3)24-18(23)22-14-8-12-20(22)11-7-13-21(16-20)15-17-9-5-4-6-10-17;3-1(4)2(5)6/h4-6,9-10H,7-8,11-16H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAYXQGLBMIQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCCN(C2)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415560-12-1
Record name 1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 7-(phenylmethyl)-, 1,1-dimethylethyl ester, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415560-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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